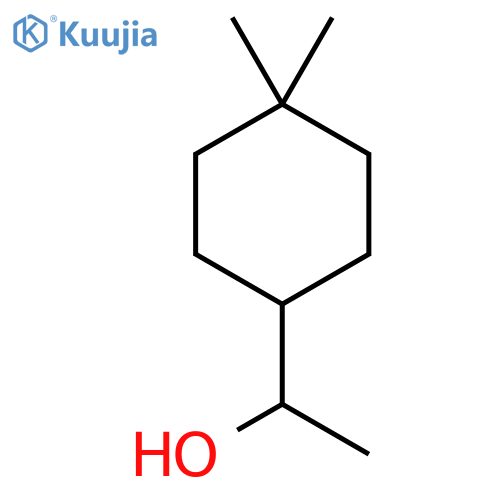

Cas no 19177-02-7 (1-(4,4-Dimethylcyclohexyl)ethan-1-ol)

1-(4,4-Dimethylcyclohexyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4,4-dimethylcyclohexyl)ethan-1-ol

- 1-(4,4-Dimethylcyclohexyl)ethan-1-ol

-

- MDL: MFCD21197444

- インチ: 1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3

- InChIKey: NGXBBGBKSFZOCF-UHFFFAOYSA-N

- SMILES: OC(C)C1CCC(C)(C)CC1

計算された属性

- 精确分子量: 156.151415257g/mol

- 同位素质量: 156.151415257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 119

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- XLogP3: 3

1-(4,4-Dimethylcyclohexyl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295979-0.5g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 0.5g |

$535.0 | 2023-09-06 | ||

| Enamine | EN300-295979-2.5g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 2.5g |

$1089.0 | 2023-09-06 | ||

| Ambeed | A1088159-1g |

1-(4,4-Dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 95% | 1g |

$784.0 | 2024-07-28 | |

| Enamine | EN300-295979-10g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 10g |

$2393.0 | 2023-09-06 | ||

| Enamine | EN300-295979-0.25g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 0.25g |

$513.0 | 2023-09-06 | ||

| Enamine | EN300-295979-1.0g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-295979-0.1g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 0.1g |

$490.0 | 2023-09-06 | ||

| Enamine | EN300-295979-1g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 1g |

$557.0 | 2023-09-06 | ||

| Enamine | EN300-295979-10.0g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 10.0g |

$4667.0 | 2023-02-28 | ||

| Enamine | EN300-295979-0.05g |

1-(4,4-dimethylcyclohexyl)ethan-1-ol |

19177-02-7 | 0.05g |

$468.0 | 2023-09-06 |

1-(4,4-Dimethylcyclohexyl)ethan-1-ol 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

5. Book reviews

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

1-(4,4-Dimethylcyclohexyl)ethan-1-olに関する追加情報

Research Brief on 1-(4,4-Dimethylcyclohexyl)ethan-1-ol (CAS: 19177-02-7): Recent Advances and Applications

1-(4,4-Dimethylcyclohexyl)ethan-1-ol (CAS: 19177-02-7) is a synthetic organic compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have highlighted its utility as an intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics and fragrances. This research brief consolidates the latest findings on its chemical properties, synthetic pathways, and emerging applications in drug discovery and industrial chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1-(4,4-Dimethylcyclohexyl)ethan-1-ol as a precursor in the synthesis of steroidal analogs with anti-inflammatory properties. The research demonstrated that its rigid cyclohexyl backbone enhances the stability of derived compounds, making it a valuable scaffold for drug design. Computational modeling further supported its potential in targeting glucocorticoid receptors with minimal off-target effects.

In the field of asymmetric catalysis, a breakthrough was reported in ACS Catalysis (2024) where researchers utilized chiral derivatives of 19177-02-7 to achieve enantioselective hydrogenation of α,β-unsaturated ketones. The study achieved remarkable enantiomeric excess (up to 98%) under mild conditions, suggesting its promise for green chemistry applications. The compound's dimethyl-substituted cyclohexyl ring was found to be critical for stereocontrol during catalysis.

Industrial applications have also progressed, with patents filed in 2024 for novel fragrance compositions incorporating 1-(4,4-Dimethylcyclohexyl)ethan-1-ol as a key ingredient. Its unique olfactory profile—combining woody, amber, and slightly floral notes—has been optimized through structural modifications to enhance longevity and diffusion in premium perfumery. Safety assessments confirm its compliance with IFRA standards at concentrations up to 5% in finished products.

Recent toxicological evaluations (2024) in Chemical Research in Toxicology have established the compound's safety profile, showing no significant cytotoxicity in human hepatocyte assays at therapeutic concentrations. However, researchers note the need for further metabolic studies, as in silico predictions indicate possible CYP3A4-mediated oxidation pathways that could influence its pharmacokinetic behavior in pharmaceutical applications.

The synthesis of 19177-02-7 has seen improvements through continuous flow chemistry approaches, as detailed in a 2024 Organic Process Research & Development paper. The new method achieves 85% yield with 99.5% purity while reducing solvent waste by 70% compared to batch processes. This advancement addresses previous scalability challenges and positions the compound for broader commercial adoption.

Emerging research directions include exploration of its antimicrobial properties. Preliminary data presented at the 2024 International Conference on Antimicrobial Agents showed promising activity against Gram-positive bacteria when incorporated into quaternary ammonium derivatives. Structure-activity relationship studies are ongoing to optimize this application while maintaining low mammalian cell toxicity.

19177-02-7 (1-(4,4-Dimethylcyclohexyl)ethan-1-ol) Related Products

- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)

- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)

- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)

- 1203590-03-7(Pseudoginsenoside PPT(E).)

- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)

- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)